molecular formula C18H13ClN2 B14457483 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-51-2

2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole

Cat. No.: B14457483
CAS No.: 76145-51-2
M. Wt: 292.8 g/mol
InChI Key: HGXZHAISSCTXCZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a naphtho[1,2-D]imidazole core with a 3-chlorophenyl and a methyl group attached, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can be achieved through various methods. One common approach involves the condensation of 2,3-diaminonaphthalene with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with various molecular targets. The imidazole ring can bind to enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole stands out due to its unique naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties

Properties

CAS No.

76145-51-2

Molecular Formula

C18H13ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C18H13ClN2/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)20-18(21)13-6-4-7-14(19)11-13/h2-11H,1H3

InChI Key

HGXZHAISSCTXCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)Cl

Origin of Product

United States

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